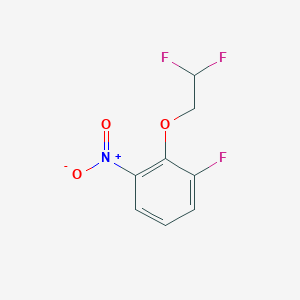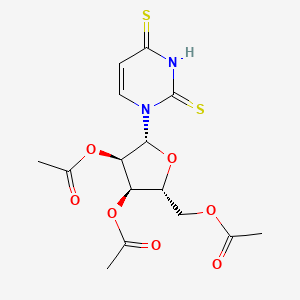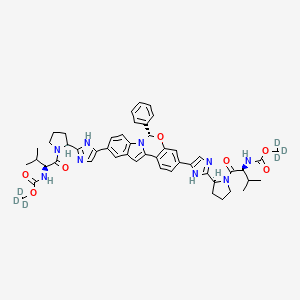
Elbasvir-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elbasvir-d6 is a deuterated form of Elbasvir, an antiviral medication used in combination with other drugs to treat chronic hepatitis C virus (HCV) infections. Elbasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is essential for viral replication and assembly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Elbasvir-d6 involves the incorporation of deuterium atoms into the Elbasvir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production process is optimized for yield and purity, with stringent quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
Elbasvir-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions typically involve polar solvents and moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with increased hydrogen content.
Aplicaciones Científicas De Investigación
Elbasvir-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Used in biological studies to investigate the metabolic pathways and mechanisms of action of antiviral agents.
Medicine: Used in clinical research to develop new antiviral therapies and improve existing treatments for HCV infections.
Industry: Used in the pharmaceutical industry to produce high-purity deuterated drugs with improved pharmacokinetic properties.
Mecanismo De Acción
Elbasvir-d6 exerts its effects by inhibiting the NS5A protein of HCV. NS5A is essential for viral replication and assembly, and its inhibition disrupts the viral life cycle. The molecular targets of this compound include the NS5A protein and associated pathways involved in viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Daclatasvir: Another NS5A inhibitor used to treat HCV infections.
Ledipasvir: An NS5A inhibitor used in combination with other antiviral agents.
Ombitasvir: An NS5A inhibitor used in combination with other antiviral agents.
Pibrentasvir: A pan-genotypic NS5A inhibitor used to treat HCV infections.
Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with other antiviral agents.
Uniqueness of Elbasvir-d6
This compound is unique due to its deuterated nature, which provides improved stability and pharmacokinetic properties compared to non-deuterated analogs. The incorporation of deuterium atoms can enhance the metabolic stability and reduce the rate of drug degradation, leading to more effective and longer-lasting antiviral activity .
Propiedades
Fórmula molecular |
C49H55N9O7 |
|---|---|
Peso molecular |
888.1 g/mol |
Nombre IUPAC |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37-,38-,41-,42-,47-/m0/s1/i5D3,6D3 |
Clave InChI |
BVAZQCUMNICBAQ-LQEVWKJJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H])C9=CC=CC=C9 |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


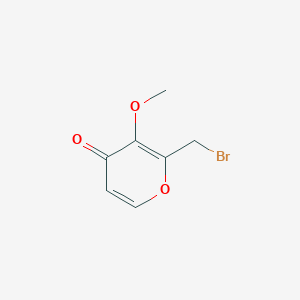
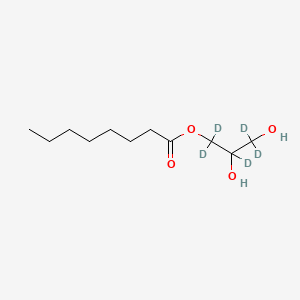
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
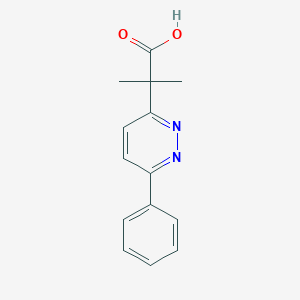
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
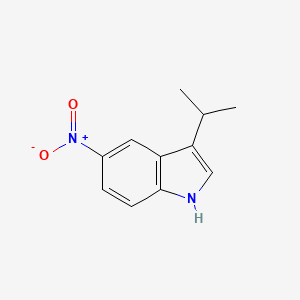
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

